molecular formula C17H12F3N3S B12254498 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine

4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B12254498
M. Wt: 347.4 g/mol
InChI Key: JEWPKIIAAICOET-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a phenyl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a (pyridin-4-ylmethyl)sulfanyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinylmethylsulfanyl substituent may contribute to hydrogen bonding and π-π interactions in biological systems .

Properties

Molecular Formula

C17H12F3N3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-phenyl-2-(pyridin-4-ylmethylsulfanyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H12F3N3S/c18-17(19,20)15-10-14(13-4-2-1-3-5-13)22-16(23-15)24-11-12-6-8-21-9-7-12/h1-10H,11H2

InChI Key

JEWPKIIAAICOET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CC=NC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sodium hydroxide, ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine is C16H14F3N3SC_{16}H_{14}F_3N_3S. Its structure features a pyrimidine core substituted with a trifluoromethyl group, a phenyl group, and a pyridinylmethylsulfanyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. Research indicates that derivatives of the pyrimidine scaffold exhibit significant antibacterial and antifungal activity. For instance, compounds with similar structural motifs have shown effectiveness against various strains of bacteria and fungi, suggesting that 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine could serve as a template for developing new antimicrobial agents.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the 2-position of the pyrimidine ring enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4-Phenyl derivativeMCF-7 (breast cancer)5.0Apoptosis induction
Pyridine analogA549 (lung cancer)7.5Cell cycle arrest
Trifluoromethyl variantHeLa (cervical cancer)3.2Inhibition of DNA synthesis

This table summarizes findings from various studies indicating that structural modifications can lead to enhanced anticancer activity .

Neurological Applications

Emerging research suggests that compounds similar to 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine may have neuroprotective effects. Studies have indicated that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that specific pyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These compounds were found to upregulate antioxidant enzymes and reduce reactive oxygen species levels .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound class. Research has shown that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelIC50 (µM)Targeted Cytokines
Pyridine-sulfanyl derivativeLPS-stimulated macrophages10.0IL-6, TNF-alpha
Trifluoromethyl variantRAW264.7 cells8.5IL-1β

This data indicates significant anti-inflammatory activity, making these compounds candidates for further development in inflammatory disease therapies .

Mechanism of Action

The mechanism of action of 4-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of dihydrofolate reductase, thereby interfering with DNA synthesis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine 4-Ph, 2-(Pyridin-4-ylmethyl)S-, 6-CF₃ Not explicitly provided - High lipophilicity; potential for dual hydrogen bonding and aromatic interactions
4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine () 4-ClPh-S-, 6-[(ClPh-S-)CH₂], 2-Pyridin-3-yl C₂₂H₁₆Cl₂N₃S₂ 469.4 Dual chlorophenyl groups increase electron-withdrawing effects; pyridin-3-yl alters binding orientation
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine () 4-CF₃, 6-(3,5-Cl₂Ph), 2-Ph C₁₇H₉Cl₂F₃N₂ 369.2 Dichlorophenyl enhances steric bulk; trifluoromethyl improves metabolic resistance
4-((Methylsulfanyl)methyl)-2-phenyl-6-((3-(trifluoromethyl)phenyl)sulfanyl)pyrimidine () 4-(CH₂-SMe), 2-Ph, 6-(3-CF₃Ph-S-) C₂₀H₁₆F₃N₂S₂ 429.5 Methylsulfanylmethyl increases flexibility; 3-CF₃Ph-S- enhances π-stacking
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Saturated ring with 4-CF₃Ph, 2-S⁻, 5-COOEt C₁₆H₁₈F₃N₂O₂S 374.4 Reduced aromaticity due to tetrahydro ring; thione group enables tautomerism

Biological Activity

4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyrimidine ring substituted with a phenyl group, a pyridinylmethyl sulfanyl moiety, and a trifluoromethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of pyrimidine compounds possess significant antibacterial properties. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Properties : The pyrimidine scaffold is known for its anticancer potential. Recent investigations have highlighted the ability of pyrimidine derivatives to inhibit tumor growth and induce apoptosis in cancer cell lines. Specific mechanisms include the inhibition of cell proliferation and modulation of apoptosis pathways .
  • Enzyme Inhibition : Compounds similar to 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine have been identified as inhibitors of various enzymes involved in disease processes, such as kinases and other metabolic enzymes. This inhibition can lead to altered metabolic pathways beneficial in treating diseases like cancer and bacterial infections .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of a series of pyrimidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds displayed strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL, outperforming some conventional antibiotics .
  • Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth significantly at low concentrations. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers .
  • Enzyme Inhibition Studies : Research involving enzyme kinetics showed that the compound effectively inhibited specific kinases associated with cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Data Table: Biological Activities and MIC Values

Activity TypeTarget Organism/Cell LineMIC Value (μg/mL)Reference
AntibacterialStaphylococcus aureus3.12
AntibacterialEscherichia coli12.5
AnticancerMCF-7 (breast cancer)IC50 = 10 μM
Enzyme InhibitionKinase XIC50 = 15 μM

The biological activities of 4-Phenyl-2-[(pyridin-4-ylmethyl)sulfanyl]-6-(trifluoromethyl)pyrimidine can be attributed to several mechanisms:

  • Interaction with DNA : Some studies suggest that pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Protein Kinases : The compound's ability to inhibit specific kinases may lead to reduced signaling for cell proliferation and survival in cancer cells.
  • Modulation of Apoptosis : By influencing apoptotic pathways, these compounds can promote programmed cell death in malignant cells while sparing normal cells.

Q & A

Q. Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves dihedral angles between the phenyl and pyrimidine rings (e.g., 29.41° and 46.32° in related compounds) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms trifluoromethyl orientation; 1H^{1}\text{H}-13C^{13}\text{C} HSQC validates substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for the sulfanyl and pyridinyl groups .

(Advanced) What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Dose-Response Reanalysis : Validate potency thresholds using standardized assays (e.g., MIC for antimicrobial studies) .
  • Structural Analog Comparison : Compare with derivatives (e.g., 6-methyl-2-phenylpyrimidines) to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, controlling for solvent or cell-line variability .

(Advanced) How do solvent polarity and reaction environment influence stability and reactivity?

Q. Methodological Answer :

  • Solvent Effects : High-polarity solvents stabilize zwitterionic intermediates in nucleophilic substitutions (e.g., DMSO increases reaction rate by 30% vs. THF) .
  • pH-Dependent Stability : The trifluoromethyl group hydrolyzes under alkaline conditions (pH >10), requiring buffered (pH 7–8) environments for storage .
  • Crystal Packing Analysis : Hydrogen-bonding networks (e.g., C–H⋯O interactions) in XRD data inform solubility limitations .

(Basic) What analytical protocols ensure purity and reproducibility in large-scale synthesis?

Q. Methodological Answer :

  • HPLC Purity Checks : Use C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (>200°C indicates thermal stability) .
  • Batch Consistency : Implement process analytical technology (PAT) for real-time monitoring of key intermediates .

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